Ethanol, 2,2'-(octylimino)bis-

Catalog No.
S1517360
CAS No.
15520-05-5
M.F
C12H27NO2
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2,2'-(octylimino)bis-

CAS Number

15520-05-5

Product Name

Ethanol, 2,2'-(octylimino)bis-

IUPAC Name

2-[2-hydroxyethyl(octyl)amino]ethanol

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3

InChI Key

QZQNMMLYACBCMJ-UHFFFAOYSA-N

SMILES

CCCCCCCCN(CCO)CCO

Canonical SMILES

CCCCCCCCN(CCO)CCO

Ethanol, 2,2'-(octylimino)bis- is a chemical compound with the molecular formula C12H27NO2C_{12}H_{27}NO_2 and a molecular weight of approximately 217.35 g/mol. This compound features a unique structure characterized by two ethanol groups linked via an octylimino functional group. The presence of the octyl chain contributes to its hydrophobic properties, making it suitable for various applications in industrial settings. Ethanol, 2,2'-(octylimino)bis- is classified under the category of amines and alcohols, which are significant in numerous chemical processes and formulations .

Limited Research Applications:

Potential Research Areas:

Despite limited current research, the chemical properties of Ethanol, 2,2'-(octylimino)bis- offer potential for future scientific exploration in various fields, including:

  • Material Science: Its amphiphilic nature (having both water-loving and water-repelling properties) could be relevant in developing new materials like self-assembling structures or drug delivery systems [].
  • Catalysis: The presence of the amine group (N) might be useful in designing novel catalysts for various chemical reactions [].
  • Environmental Science: Research could investigate the potential environmental impact of the compound, including its degradation pathways and potential toxicity [].
Typical of amines and alcohols:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Dehydration: Under acidic conditions, the compound may undergo dehydration to form imines or other nitrogen-containing heterocycles.

These reactions are essential for modifying the compound for specific applications in chemical synthesis and formulation development .

Ethanol, 2,2'-(octylimino)bis- can be synthesized through various methods:

  • Condensation Reaction: The primary method involves the condensation of octylamine with ethanol under acidic conditions to facilitate the formation of the imine linkage.
    • Reaction Conditions: Typically performed at elevated temperatures with a catalyst to drive the reaction to completion.
  • Alkylation: Another approach involves the alkylation of ethanolamine with octyl halides in the presence of a base.

These methods allow for the production of Ethanol, 2,2'-(octylimino)bis- in moderate to high yields .

Ethanol, 2,2'-(octylimino)bis- is utilized across various industries due to its unique properties:

  • Hydraulic Fluids: Used as an additive in hydraulic fluids to enhance performance.
  • Metal Surface Treatment: Serves as a component in products designed for metal surface treatment.
  • Lubricants and Greases: Incorporated into formulations for lubricants due to its viscosity-modifying characteristics.
  • Brake Fluids: Functions as an additive in brake fluids at low concentrations .

Ethanol, 2,2'-(octylimino)bis- shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
EthanolamineC2H7NOC_2H_7NOSimple amine; lacks hydrophobic properties
OctylamineC8H17NC_8H_{17}NHydrophobic; lacks hydroxyl groups
DiethanolamineC4H11N2O2C_4H_{11}N_2O_2Contains two ethanol groups; less hydrophobic
N,N-Bis(2-hydroxyethyl)octylamineC12H27N3O3C_{12}H_{27}N_3O_3Similar structure but contains additional amine groups

Ethanol, 2,2'-(octylimino)bis- is unique due to its dual functional groups (ethanol and octylimino), which provide distinct chemical reactivity and application potential compared to these similar compounds .

Physical Description

Liquid

XLogP3

2.3

UNII

HLR7HK4J1P

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (71.65%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15520-05-5

Wikipedia

N,N-Bis(2-hydroxyethyl)octylamine

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Ethanol, 2,2'-(octylimino)bis-: ACTIVE

Dates

Modify: 2023-08-15

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